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Compound of Interest

Compound Name:
4-bromo-1H-pyrrolo[2,3-b]pyridine

7-oxide

CAS No.: 640735-27-9

Cat. No.: B1374643

Get Quote

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in

medicinal chemistry. Its structure, which mimics a purine bioisostere, allows it to form key

hydrogen bonding interactions with a wide range of biological targets. Consequently, 7-

azaindole derivatives have been successfully developed as potent inhibitors for various protein

kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in

numerous cancers.[1][2]

The introduction of an N-oxide functionality to a heterocyclic amine, such as in 4-bromo-1H-
pyrrolo[2,3-b]pyridine 7-oxide, is a powerful strategy for modulating molecular properties.

The N⁺-O⁻ bond is highly polar and zwitterionic, which can dramatically increase a compound's

aqueous solubility and alter its metabolic profile.[3][4] Furthermore, heterocyclic N-oxides can

be selectively reduced back to the parent amine under hypoxic (low oxygen) conditions, a

characteristic of solid tumors. This makes them valuable as hypoxia-activated prodrugs, which

can deliver a therapeutic agent selectively to the target tissue, minimizing systemic toxicity.[5]
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4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a derivative of the 7-azaindole core, featuring a

bromine atom at the 4-position and an oxygen atom coordinated to the pyridine nitrogen (N-7).

IUPAC Name: 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Common Synonyms: 4-Bromo-7-azaindole N-oxide

CAS Number: 640735-27-9[6]

Molecular Formula: C₇H₅BrN₂O

Molecular Weight: 213.03 g/mol (calculated)

The structure combines a planar, aromatic pyrrolopyridine system with two key functional

groups that dictate its chemical behavior: the electronegative bromine atom and the polar N-

oxide group.
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Caption: Relationship between structure, properties, and applications.
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Physicochemical Properties
The physicochemical properties of this compound are dominated by the N-oxide group. While

extensive experimental data for the N-oxide derivative is not widely published, we can infer its

properties from established chemical principles and by comparing it to its parent compound, 4-

bromo-7-azaindole.

Experimental Data
Specific experimental values for the N-oxide are scarce. The following table provides data for

the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, for reference.

Property
Value (for 4-bromo-1H-
pyrrolo[2,3-b]pyridine)

Source

CAS Number 348640-06-2 [7]

Molecular Weight 197.03 g/mol [8]

Appearance
White to light yellow/orange

powder/crystal
[7]

Melting Point 178-183 °C [9]

Computed Properties
Computational models provide estimates for properties that are useful in early-stage drug

discovery. The data below is for the parent compound.
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Property
Value (for 4-bromo-1H-
pyrrolo[2,3-b]pyridine)

Source

Molecular Formula C₇H₅BrN₂ [8]

IUPAC Name
4-bromo-1H-pyrrolo[2,3-

b]pyridine
[8]

InChIKey
LEZHTYOQWQEBLH-

UHFFFAOYSA-N
[8]

SMILES C1=CNC2=NC=CC(=C21)Br [8]

Impact of Structural Features on Physicochemical
Properties

The N-Oxide Group: This is the most influential feature. The N⁺-O⁻ dipole significantly

increases the molecule's overall polarity and dipole moment compared to the parent

azaindole. The oxygen atom is a strong hydrogen bond acceptor, which dramatically

improves its affinity for polar solvents. Consequently, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-
oxide is expected to have substantially higher aqueous solubility than its parent compound.

[3][10]

The 7-Azaindole Core: The fused aromatic ring system confers rigidity and planarity to the

molecule. The pyrrole nitrogen can act as a hydrogen bond donor.

The Bromine Atom: As an electron-withdrawing group, the bromine atom influences the

electron distribution of the aromatic system, affecting its reactivity and pKa. It also provides a

handle for further synthetic modifications, such as palladium-catalyzed cross-coupling

reactions.

Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and quality control of the

compound. While specific spectra for the N-oxide are not available in the cited literature, we

can predict its key features based on the known data of its parent compound and the electronic

effects of N-oxidation.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, has been

reported in CDCl₃ (400 MHz) with the following chemical shifts (δ): 10.77 (broad s, 1H, N-H),

8.14 (d, 1H), 7.42 (s, 1H), 7.31 (d, 1H), 6.57 (s, 1H).[11][12]

Expected Changes for the N-Oxide: The N-oxide group is strongly electron-withdrawing, which

deshields adjacent protons. Therefore, in the ¹H NMR spectrum of 4-bromo-1H-pyrrolo[2,3-
b]pyridine 7-oxide, the protons on the pyridine ring (at positions 5 and 6) are expected to shift

significantly downfield (to a higher ppm value) compared to the parent compound.

Mass Spectrometry
The parent compound shows an [M+H]⁺ ion at m/z 196.9 in ESI mass spectrometry.[11][12]

Expected Data for the N-Oxide: The calculated molecular weight of the N-oxide is 213.03 g/mol

. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1

ratio), the mass spectrum will exhibit a characteristic doublet for the molecular ion. The

expected [M+H]⁺ signal would appear as two peaks of nearly equal intensity at approximately

m/z 213.0 and 215.0.

Experimental Protocol: Determination of Aqueous
Thermodynamic Solubility
To ensure the trustworthiness and reproducibility of experimental data, a robust, self-validating

protocol is essential. The shake-flask method is the gold standard for determining

thermodynamic solubility.

Methodology: Shake-Flask Method
Objective: To determine the equilibrium solubility of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-
oxide in a buffered aqueous solution at a defined temperature.

Materials:

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (solid, >98% purity)

Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid (for mobile phase)

2 mL glass vials with screw caps

Equipment:

Analytical balance

Orbital shaker with temperature control

Centrifuge

Calibrated pH meter

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable

C18 column

Volumetric flasks and pipettes

Procedure:

Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable

organic solvent (e.g., DMSO or acetonitrile). Create a calibration curve by making a series of

dilutions (e.g., 100, 50, 10, 1, 0.1 µg/mL) in the analysis solvent (e.g., 50:50

acetonitrile:water).

Sample Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a 2 mL

glass vial. This ensures that a saturated solution is achieved.

Equilibration: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.

Incubation: Tightly cap the vials and place them on an orbital shaker set to a constant

temperature (e.g., 25 °C or 37 °C) for 24 hours to allow the system to reach equilibrium.
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Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for

15 minutes) to pellet the excess, undissolved solid.

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without

disturbing the solid pellet. Dilute the supernatant with the analysis solvent to a concentration

that falls within the range of the HPLC calibration curve.

Analysis: Analyze the diluted samples and the standard solutions by HPLC-UV. The

concentration of the compound in the diluted supernatant is determined from the calibration

curve.

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution

factor. The experiment should be performed in triplicate to ensure statistical validity.
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Caption: Workflow for Thermodynamic Solubility Determination.
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Applications and Relevance in Drug Discovery
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide holds value in two primary areas of

pharmaceutical research:

Key Synthetic Intermediate: The parent 7-azaindole scaffold is often constructed and

functionalized through various steps. The N-oxide is a stable intermediate that can be used

to direct subsequent chemical reactions. For example, it can be a precursor in the synthesis

of other substituted 7-azaindoles, where the N-oxide is later removed.[11] The bromine atom

at the C-4 position is a versatile functional handle for introducing complexity via cross-

coupling reactions.

Drug Design and Development: The N-oxide group itself is a powerful tool for optimizing drug

candidates.

Solubility Enhancement: For parent drugs with poor aqueous solubility, converting a

nitrogen atom to an N-oxide can provide a dramatic boost in solubility, which is critical for

achieving adequate bioavailability.[4]

Prodrug Strategy: As previously mentioned, the N-oxide can be used to create hypoxia-

activated prodrugs. In the oxygen-rich environment of normal tissues, the N-oxide is

relatively stable. However, in the hypoxic core of a solid tumor, endogenous reductases

can cleave the N-O bond, releasing the active parent drug precisely at the site of action.[5]

This targeted delivery mechanism is a highly sought-after goal in modern oncology

research.

Conclusion
4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a multifaceted compound whose

physicochemical profile is defined by the synergistic effects of its 7-azaindole core, a bromine

substituent, and a polar N-oxide group. While detailed experimental data for the N-oxide is

limited, its properties can be reliably inferred from established chemical principles. Its expected

high polarity and aqueous solubility, combined with its utility as a synthetic precursor and a

potential hypoxia-activated prodrug, make it a molecule of high importance for researchers in

organic synthesis and drug discovery. A thorough understanding of its properties, as outlined in
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this guide, is crucial for leveraging its full potential in the development of next-generation

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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